methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
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Overview
Description
Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with a unique structure that includes a cyclopropylcarbonyl group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the cyclopropylcarbonyl group, the hydroxy group, and the methoxyphenyl group. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the dibenzo[b,e][1,4]diazepine core.
Medicine: As a potential therapeutic agent due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with specific molecular targets and pathways. The cyclopropylcarbonyl group and the hydroxy group may play key roles in binding to these targets, while the methoxyphenyl group may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[10-(cyclopropylcarbonyl)-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
- Methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Uniqueness
Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is unique due to the presence of the hydroxy group and the methoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C32H30N2O5 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
methyl 4-[5-(cyclopropanecarbonyl)-9-(4-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C32H30N2O5/c1-38-24-15-13-19(14-16-24)23-17-26-29(28(35)18-23)30(20-7-11-22(12-8-20)32(37)39-2)34(31(36)21-9-10-21)27-6-4-3-5-25(27)33-26/h3-8,11-16,21,23,30,33H,9-10,17-18H2,1-2H3 |
InChI Key |
ZHNYLSZQPINXHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5CC5)C6=CC=C(C=C6)C(=O)OC)C(=O)C2 |
Origin of Product |
United States |
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